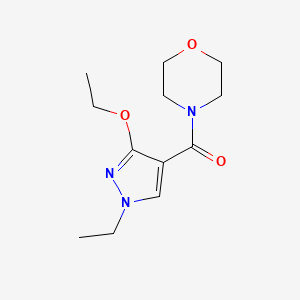

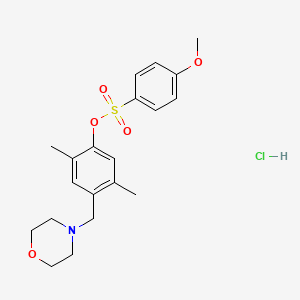

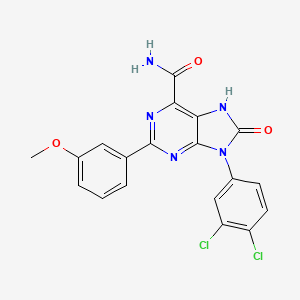

![molecular formula C11H17ClN2O3 B2968003 tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2171290-43-8](/img/structure/B2968003.png)

tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72. The purity is usually 95%.

BenchChem offers high-quality tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efficient Synthesis Routes

An efficient, scalable synthesis route for an enantiomerically pure tert-butyl compound, similar to the query compound but with variations in its structure, highlights the advancements in synthetic organic chemistry. This process, which produced kilogram amounts of the product, demonstrates significant improvements over original routes, emphasizing an innovative approach starting from commercially available chiral lactone and an elegant solution for epimerization/hydrolysis challenges (Maton et al., 2010).

Molecular Structure Characterization

Research on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides insight into cyclic amino acid esters. Characterization through NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis reveals detailed structural information, including crystallography and the presence of diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Synthesis of Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, via regioselective ring-opening of a racemic N-Boc-protected compound, serves as a new scaffold for preparing substituted piperidines. This work underscores the utility of such tert-butyl compounds in generating novel molecular scaffolds for further chemical modification (Harmsen et al., 2011).

Innovative Synthetic Applications

Further research showcases the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry. Nucleophilic substitutions and radical reactions enable the generation of diverse molecular structures, highlighting the compound's role as a building block for complex synthetic pathways (Jasch et al., 2012).

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue, from L-serine illustrates the compound's importance in creating novel amino acid derivatives. This work demonstrates the compound's potential in designing bioactive molecules and studying biological systems (Hart & Rapoport, 1999).

Mecanismo De Acción

Target of Action

The primary target of Tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a member of the CXC chemokine receptor family, which corresponds to cytokines of the CXC chemokine family .

Mode of Action

Tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate acts as an antagonist of the chemokine receptor CXCR2 . By binding to CXCR2, it inhibits the receptor’s function, thereby preventing the downstream effects triggered by the activation of this receptor .

Biochemical Pathways

The antagonism of CXCR2 by Tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate affects the signaling pathways associated with this receptor . These pathways are involved in various biological processes, including inflammation and cancer metastasis .

Pharmacokinetics

Tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate exhibits high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . It shows less stability in rat and human liver microsomes . In vivo pharmacokinetic studies in rats indicated that this compound has an excellent pharmacokinetic profile .

Result of Action

The antagonism of CXCR2 by Tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate results in its anti-cancer metastatic effect . In vitro biological assays have demonstrated its effectiveness against the pancreatic cancer cell line CFPAC1 .

Action Environment

The action, efficacy, and stability of Tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment, as indicated by its high stability in SIF and SGF

Propiedades

IUPAC Name |

tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQPLQYWJADRQW-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2171290-43-8 |

Source

|

| Record name | tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

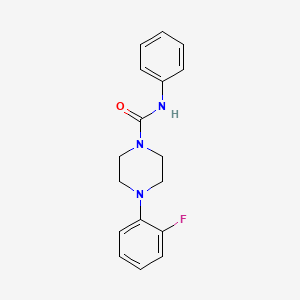

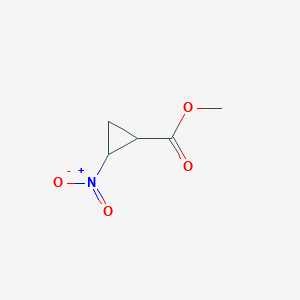

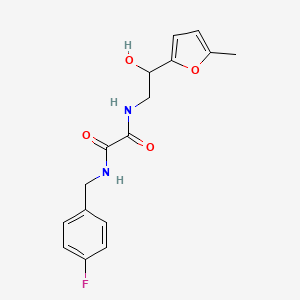

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)